molecular formula C14H18N4S B2822897 2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole CAS No. 2034417-25-7

2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole

Cat. No.: B2822897
CAS No.: 2034417-25-7
M. Wt: 274.39
InChI Key: JZHNWDWTIAJXNU-UHFFFAOYSA-N
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Description

2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole is a heterocyclic compound that features a thiazole ring substituted with a methyl group and a piperazine ring bonded to a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thioamide and an α-haloketone.

    Substitution Reaction: The piperazine ring is introduced via a nucleophilic substitution reaction, where the thiazole derivative reacts with 4-(pyridin-2-yl)piperazine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput synthesis techniques and continuous flow reactors to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-phenyl-N-(pyridin-2-yl)thiazole-5-carboxamide: Shares the thiazole and pyridine moieties but differs in the substitution pattern.

    2-(Pyridin-2-yl)pyrimidine derivatives: Contains a pyridine ring but with a pyrimidine core instead of a thiazole.

Uniqueness

2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Biological Activity

2-Methyl-4-((4-(pyridin-2-yl)piperazin-1-yl)methyl)thiazole is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this thiazole derivative, focusing on its anticancer, antimicrobial, and anticonvulsant properties, supported by various studies and data.

Chemical Structure and Properties

The molecular formula for this compound is C14H18N4SC_{14}H_{18}N_4S, with a molecular weight of 286.39 g/mol. The compound features a thiazole ring, which is known for its role in various pharmacological activities.

Anticancer Activity

Numerous studies have demonstrated the potential of thiazole derivatives as anticancer agents. For instance, compounds containing thiazole rings have shown significant cytotoxicity against various cancer cell lines.

Case Studies

  • Cytotoxicity Evaluation : A study evaluated the cytotoxic effects of several thiazole derivatives against human cancer cell lines such as HeLa (cervical adenocarcinoma) and MDA-MB-231 (breast adenocarcinoma). The results indicated that compounds with a thiazole moiety exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin .
    CompoundCell LineIC50 (µM)Reference
    Compound AHeLa1.61
    Compound BMDA-MB-2311.98
    DoxorubicinHeLa0.5
  • Mechanism of Action : Molecular docking studies suggest that these compounds interact with key proteins involved in cancer progression, such as Bcl-2, primarily through hydrophobic contacts and limited hydrogen bonding .

Antimicrobial Activity

Thiazoles are also recognized for their antimicrobial properties. A review highlighted that thiazole derivatives demonstrated effective antibacterial activity against both Gram-positive and Gram-negative bacteria.

Key Findings

  • Minimum Inhibitory Concentration (MIC) : A specific thiazole derivative exhibited an MIC of 31.25 µg/mL against Gram-positive bacteria, indicating strong antibacterial potential .
    Bacterial StrainMIC (µg/mL)Reference
    Staphylococcus aureus31.25
    Escherichia coli62.50

Anticonvulsant Activity

The anticonvulsant properties of thiazole derivatives have been explored in various studies, revealing promising results in seizure models.

Research Insights

  • Protective Effects : One study reported that certain thiazole-based compounds provided complete protection against seizures induced by pentylenetetrazol (PTZ), showcasing their potential as anticonvulsants .
    CompoundSeizure ModelEfficacy (%)Reference
    Compound CPTZ-induced seizures100

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural components:

  • Thiazole Ring : Essential for anticancer and antimicrobial activity.
  • Piperazine Linkage : Enhances solubility and bioavailability.

Properties

IUPAC Name

2-methyl-4-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4S/c1-12-16-13(11-19-12)10-17-6-8-18(9-7-17)14-4-2-3-5-15-14/h2-5,11H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZHNWDWTIAJXNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)CN2CCN(CC2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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